

Commercial Suppliers and Technical Guide for 3-Methyl-2-(4-nitrophenyl)pyridine

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Compound of Interest

Compound Name: 3-Methyl-2-(4-nitrophenyl)pyridine

Cat. No.: B052394

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Methyl-2-(4-nitrophenyl)pyridine**, including its commercial availability, physicochemical properties, a plausible synthetic route based on established chemical principles, and representative characterization data. While specific experimental protocols and signaling pathways for this exact molecule are not readily available in the public domain, this guide offers a robust framework for researchers working with this and structurally related compounds.

Commercial Availability

3-Methyl-2-(4-nitrophenyl)pyridine is available from specialty chemical suppliers. Researchers can procure this compound for research and development purposes.

Table 1: Commercial Supplier Information

Supplier Name	Product Name	CAS Number	Purity	Appearance
BOC Sciences	3-METHYL-2-(4-NITROPHENYL)PYRIDINE	113120-13-1	97%	White to light yellow crystal powder

Physicochemical Properties

The fundamental physicochemical properties of **3-Methyl-2-(4-nitrophenyl)pyridine** have been computed and are summarized below. These values are crucial for understanding the compound's behavior in various experimental settings.

Table 2: Physicochemical Data for **3-Methyl-2-(4-nitrophenyl)pyridine**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	PubChem[1]
Molecular Weight	214.22 g/mol	PubChem[1]
IUPAC Name	3-methyl-2-(4-nitrophenyl)pyridine	PubChem[1]
CAS Number	113120-13-1	BOC Sciences[2]
Appearance	White to light yellow crystal powder	BOC Sciences[2]
XLogP3-AA	2.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Synthesis Methodology

While a specific, published protocol for the synthesis of **3-Methyl-2-(4-nitrophenyl)pyridine** is not available, a highly plausible and effective method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.

The proposed synthesis would involve the reaction of a 3-methyl-2-halopyridine with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This hypothetical protocol is based on well-established procedures for the synthesis of 2-arylpyridines.

Materials:

- 3-Methyl-2-chloropyridine (or 2-bromopyridine)
- 4-Nitrophenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-chloropyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
- **Solvent and Base Addition:** Add a 2:1 mixture of toluene and water to the flask, followed by the addition of potassium carbonate (2.0 eq).

- Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **3-Methyl-2-(4-nitrophenyl)pyridine**.

Figure 1. Proposed Suzuki-Miyaura Synthesis Workflow.

Characterization Data (Representative)

As experimental spectra for **3-Methyl-2-(4-nitrophenyl)pyridine** are not publicly available, this section provides representative spectroscopic data for structurally analogous compounds. These examples can serve as a reference for researchers in interpreting their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for structure elucidation. For **3-Methyl-2-(4-nitrophenyl)pyridine**, one would expect to see characteristic signals for the aromatic protons on both the pyridine and nitrophenyl rings, as well as a singlet for the methyl group.

Table 3: Predicted ^1H NMR Chemical Shifts for **3-Methyl-2-(4-nitrophenyl)pyridine**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Methyl (CH ₃)	~2.4	s
Pyridine-H4	~7.2-7.4	t
Pyridine-H5	~7.7-7.9	d
Pyridine-H6	~8.6-8.8	d
Nitrophenyl-H (ortho to NO ₂)	~8.3	d
Nitrophenyl-H (meta to NO ₂)	~7.6	d

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of **3-Methyl-2-(4-nitrophenyl)pyridine** would be expected to show strong absorption bands corresponding to the nitro group and the aromatic rings.

Table 4: Expected IR Absorption Bands for **3-Methyl-2-(4-nitrophenyl)pyridine**

Functional Group	Expected Wavenumber (cm ⁻¹)
Aromatic C-H stretch	3100-3000
C=C and C=N stretch (aromatic)	1600-1450
Asymmetric NO ₂ stretch	1550-1500
Symmetric NO ₂ stretch	1350-1300

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-Methyl-2-(4-nitrophenyl)pyridine**, the molecular ion peak [M]⁺ would be expected at m/z 214.

Signaling Pathways and Biological Applications (Exploratory)

While there is no specific research detailing the biological activity or signaling pathway engagement of **3-Methyl-2-(4-nitrophenyl)pyridine**, the broader class of nitropyridine-containing molecules has been investigated for various therapeutic applications. These compounds are known to be versatile precursors in the synthesis of bioactive molecules.

Further research would be required to determine if **3-Methyl-2-(4-nitrophenyl)pyridine** interacts with any specific biological targets. A general workflow for such an investigation is outlined below.

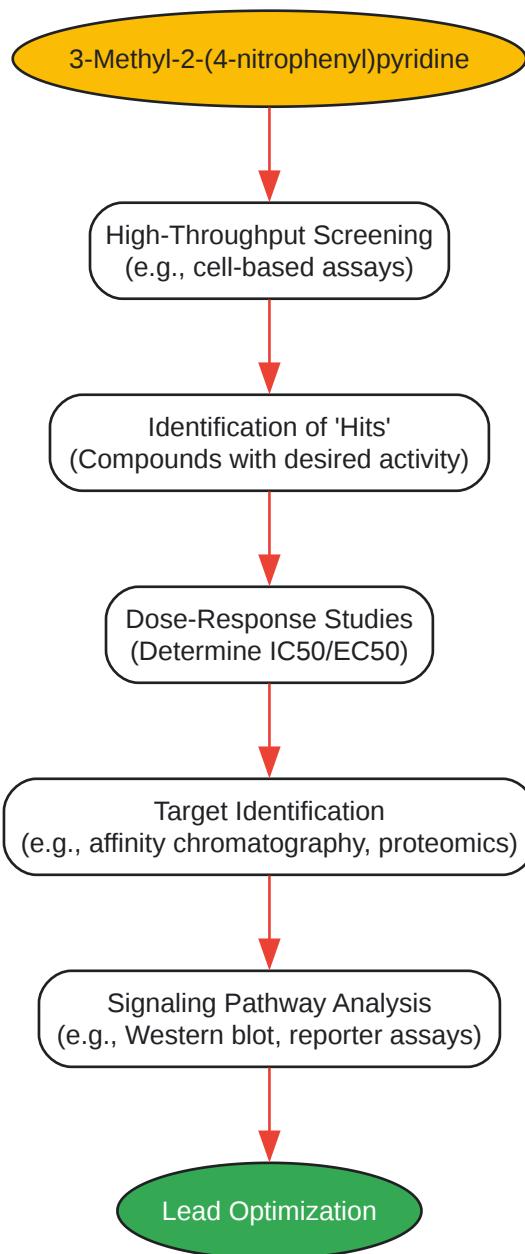
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Figure 2. General Workflow for Biological Activity Screening.

This guide provides a foundational understanding of **3-Methyl-2-(4-nitrophenyl)pyridine** for research and development purposes. While direct experimental data is limited, the provided information on sourcing, properties, and plausible synthesis offers a strong starting point for further investigation.

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References

- 1. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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